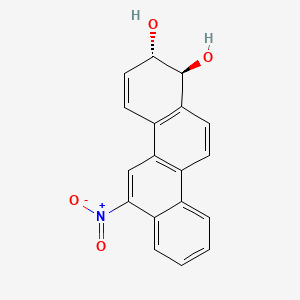
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is a significant compound in the field of chemical research due to its mutagenic and carcinogenic properties. It is a metabolite of 6-nitrochrysene, an environmental pollutant known for its potent mammary carcinogenic effects in rats . The compound has been extensively studied for its role in chemical carcinogenesis and its mutagenic activities in various biological systems .
Métodos De Preparación
The synthesis of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene typically involves the metabolism of 6-nitrochrysene. This process can be carried out using rat liver microsomes treated with Aroclor 1254 . The major ethyl acetate-soluble metabolite is identified based on its mass, UV, and proton magnetic resonance spectra . The reaction conditions include aerobic and anaerobic environments, with the latter producing both this compound and 6-aminochrysene .
Análisis De Reacciones Químicas
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene undergoes several types of chemical reactions, including:
Oxidation: Further metabolism under aerobic conditions leads to the formation of 1,2-dihydroxy-6-nitrochrysene.
Reduction: The compound can be reduced to form 6-aminochrysene under anaerobic conditions.
Common reagents used in these reactions include rat liver 9000 × g supernatant and various solvents like ethyl acetate . The major products formed from these reactions are 1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene .
Aplicaciones Científicas De Investigación
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene involves its metabolism to reactive intermediates that can form DNA adducts. These adducts lead to mutations, which can result in carcinogenesis . The compound’s mutagenic activity is influenced by its stereochemistry, with the [R,R]-isomer being more potent than the [S,S]-isomer . The major molecular targets include DNA, where the compound induces base-pair substitutions such as AT→GC and AT→TA .
Comparación Con Compuestos Similares
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is unique compared to other similar compounds due to its specific metabolic pathway and potent mutagenic effects. Similar compounds include:
6-Nitrochrysene: The parent compound, known for its carcinogenic properties.
6-Aminochrysene: A reduction product of this compound, also mutagenic.
1,2-Dihydroxy-6-nitrochrysene: An oxidation product with similar mutagenic properties.
These compounds share similar metabolic pathways but differ in their mutagenic potency and the types of DNA adducts they form .
Propiedades
Número CAS |
91828-72-7 |
|---|---|
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(1S,2S)-6-nitro-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H13NO4/c20-17-8-7-12-14(18(17)21)6-5-11-10-3-1-2-4-13(10)16(19(22)23)9-15(11)12/h1-9,17-18,20-21H/t17-,18-/m0/s1 |
Clave InChI |
LZFRXTYVXJWZHG-ROUUACIJSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
Sinónimos |
1,2-DDNCR 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















